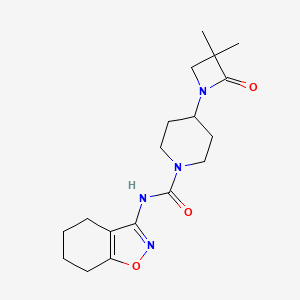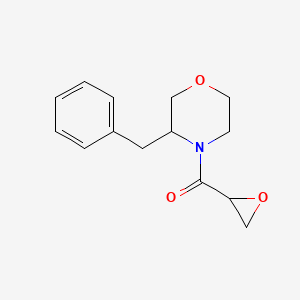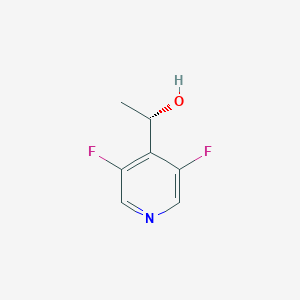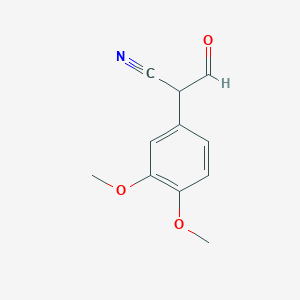![molecular formula C8H15N3 B2491587 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine CAS No. 952195-00-5](/img/structure/B2491587.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is a compound of interest due to its potential in forming complex structures with metals and its versatility as a ligand in coordination chemistry. Its molecular structure allows for varied interactions and bonding patterns, making it valuable for synthesizing novel materials with specific chemical and physical properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the condensation reactions of appropriate precursors, such as ethyl acetoacetate, with hydrazines or aminoalkylation of 3,5-dimethylpyrazole. For instance, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved a one-pot condensation reaction, highlighting the methodology for creating pyrazole-based compounds with complex functionalities (Viveka et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of similar compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, have been conducted using X-ray diffraction methods. These studies reveal details about bond lengths, angles, and overall molecular geometry, essential for understanding the compound's reactivity and potential binding modes (Minga, 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often include complexation with metal ions, as demonstrated in studies on compounds like bis[(3,5‐dimethyl‐1‐pyrazolyl)methyl]ethylamine forming cationic complexes with rhodium(I). Such reactions highlight the ligand’s ability to adopt different bonding modes, significantly impacting the resulting complex's stability and reactivity (Mathieu et al., 2001).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the nature of substituents attached to the pyrazole ring. For instance, the crystallization and solid-state bonding patterns of specific derivatives provide insights into their stability and potential uses in material science (Viveka et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is involved in the synthesis of pyrazole-containing chelating agents, with procedures demonstrating complete substitution of amine hydrogens by pyrazol-1-ylmethyl groups, yielding compounds with high efficiency and yields exceeding 90% (Driessen, 2010).
- A DFT study explored the potential activity of bipyrazolic-type organic compounds, including those similar to this compound, as corrosion inhibitors, revealing insights into their inhibition efficiencies and reactive sites (Wang et al., 2006).
- Synthesis, characterisation, and analysis of ZnII complexes based on hybrid N-Pyrazole, N′-imine ligands, including structures similar to this compound, have been documented, revealing interesting applications in supramolecular crystal engineering due to their easy preparation and high efficiency (Guerrero et al., 2015).
Biological Activities and Applications
- New tridentate compounds similar to this compound have been synthesized and evaluated for cytotoxic properties in vitro on tumor cell lines, demonstrating notable cytotoxic activity and suggesting potential in medical and pharmaceutical applications (Kodadi et al., 2007).
- Research into the inhibitive action of bipyrazolic type organic compounds on corrosion of pure iron in acidic media indicated that compounds structurally related to this compound serve as efficient corrosion inhibitors, hinting at their potential in material science and engineering (Chetouani et al., 2005).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, such as N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme LmPTR1, a key enzyme in the folate pathway of Leishmania parasites . This interaction inhibits the enzyme’s activity, thereby disrupting the parasite’s metabolic processes .
Biochemical Pathways
The compound affects the folate pathway, a crucial metabolic pathway in Leishmania parasites . By inhibiting the LmPTR1 enzyme, the compound disrupts the synthesis of folate derivatives, which are essential for the parasite’s survival and proliferation .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the inhibition of Leishmania aethiopica and Plasmodium berghei parasites . In vitro studies have shown that the compound has superior antipromastigote activity, making it more active than standard drugs like miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-9-5-8-6-10-11(3)7(8)2/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHXZXRPXLIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)





![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)
![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)